molecular formula C17H26O6 B14431729 Diethyl 2-[2-(acetyloxy)bicyclo[2.2.1]heptan-2-yl]butanedioate CAS No. 80484-31-7

Diethyl 2-[2-(acetyloxy)bicyclo[2.2.1]heptan-2-yl]butanedioate

Cat. No.: B14431729
CAS No.: 80484-31-7
M. Wt: 326.4 g/mol
InChI Key: FOTVVAGHXDHFBW-UHFFFAOYSA-N
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Description

Diethyl 2-[2-(acetyloxy)bicyclo[2.2.1]heptan-2-yl]butanedioate is a complex organic compound featuring a bicyclic structure. This compound is notable for its unique arrangement of atoms, which includes a bicyclo[2.2.1]heptane core. Such structures are often found in various biologically active molecules and have significant applications in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 2-[2-(acetyloxy)bicyclo[2.2.1]heptan-2-yl]butanedioate typically involves a multi-step process. One common method is the Diels-Alder reaction, which is used to form the bicyclic core. This reaction involves the cycloaddition of a diene and a dienophile under controlled conditions . The resulting bicyclic compound can then be further functionalized to introduce the acetyloxy and butanedioate groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-[2-(acetyloxy)bicyclo[2.2.1]heptan-2-yl]butanedioate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce carbonyl groups to alcohols or other functional groups.

    Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols.

Scientific Research Applications

Diethyl 2-[2-(acetyloxy)bicyclo[2.2.1]heptan-2-yl]butanedioate has several applications in scientific research:

Mechanism of Action

The mechanism of action of diethyl 2-[2-(acetyloxy)bicyclo[2.2.1]heptan-2-yl]butanedioate involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Diethyl 2-[2-(acetyloxy)bicyclo[2.2.1]heptan-2-yl]butanedioate can be compared with other bicyclic compounds such as:

    Norbornane: A simpler bicyclic compound with a similar core structure.

    Camphor: A naturally occurring bicyclic compound with distinct functional groups.

    Bicyclo[2.2.2]octane: Another bicyclic compound with a different ring structure.

These compounds share some structural similarities but differ in their functional groups and specific applications .

Properties

CAS No.

80484-31-7

Molecular Formula

C17H26O6

Molecular Weight

326.4 g/mol

IUPAC Name

diethyl 2-(2-acetyloxy-2-bicyclo[2.2.1]heptanyl)butanedioate

InChI

InChI=1S/C17H26O6/c1-4-21-15(19)9-14(16(20)22-5-2)17(23-11(3)18)10-12-6-7-13(17)8-12/h12-14H,4-10H2,1-3H3

InChI Key

FOTVVAGHXDHFBW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C(=O)OCC)C1(CC2CCC1C2)OC(=O)C

Origin of Product

United States

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